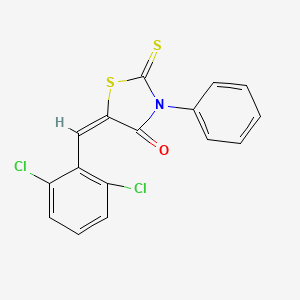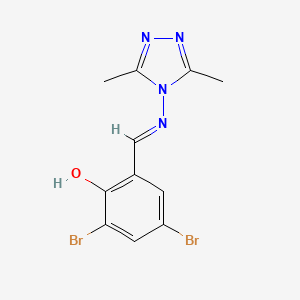![molecular formula C21H11ClF3NO2S2 B11672219 (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11672219.png)
(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (5E)-5-{[5-(4-Chlorophényl)furan-2-YL]méthylidène}-2-sulfanylidène-3-[2-(trifluorométhyl)phényl]-1,3-thiazolidin-4-one est une molécule organique complexe qui présente un noyau thiazolidinone
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (5E)-5-{[5-(4-Chlorophényl)furan-2-YL]méthylidène}-2-sulfanylidène-3-[2-(trifluorométhyl)phényl]-1,3-thiazolidin-4-one implique généralement des réactions organiques à plusieurs étapes. Une méthode courante comprend la condensation du 4-chlorobenzaldéhyde avec la 2-furylméthylidène thiazolidinone en présence d’une base telle que l’hydroxyde de sodium. La réaction est effectuée sous reflux pour assurer une conversion complète des réactifs en produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de synthèses automatisées peut améliorer l’efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de l’atome de soufre dans le cycle thiazolidinone.
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle dans le cycle thiazolidinone, le convertissant en groupe hydroxyle.
Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution aromatique électrophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Des réactifs comme le brome ou le chlore en présence d’un catalyseur acide de Lewis peuvent faciliter les réactions de substitution.
Principaux produits
Oxydation : Dérivés oxydés avec des fonctionnalités sulfoxyde ou sulfone.
Réduction : Dérivés réduits avec des groupes hydroxyle.
Substitution : Dérivés halogénés en fonction du substituant introduit.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer diverses transformations chimiques et de développer de nouvelles méthodologies de synthèse.
Biologie
En recherche biologique, le composé est étudié pour son potentiel en tant que molécule bio-active. Ses caractéristiques structurales suggèrent qu’il peut interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, ce qui en fait un candidat pour la découverte de médicaments.
Médecine
Le composé a montré un potentiel prometteur en chimie médicinale en tant qu’agent thérapeutique potentiel. Sa capacité à moduler les voies biologiques en fait un candidat pour le traitement de diverses maladies, y compris le cancer et les affections inflammatoires.
Industrie
Dans le secteur industriel, le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles qu’une stabilité ou une réactivité améliorées.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
Le mécanisme d’action du (5E)-5-{[5-(4-Chlorophényl)furan-2-YL]méthylidène}-2-sulfanylidène-3-[2-(trifluorométhyl)phényl]-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. La structure unique du composé lui permet de se lier à des sites spécifiques sur ces cibles, modulant leur activité. Cette interaction peut conduire à l’inhibition ou à l’activation de voies biologiques, entraînant des effets thérapeutiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- (5E)-5-{[5-(4-Bromophényl)furan-2-YL]méthylidène}-2-sulfanylidène-3-[2-(trifluorométhyl)phényl]-1,3-thiazolidin-4-one
- (5E)-5-{[5-(4-Méthylphényl)furan-2-YL]méthylidène}-2-sulfanylidène-3-[2-(trifluorométhyl)phényl]-1,3-thiazolidin-4-one
Unicité
La présence du groupe 4-chlorophényle dans le (5E)-5-{[5-(4-Chlorophényl)furan-2-YL]méthylidène}-2-sulfanylidène-3-[2-(trifluorométhyl)phényl]-1,3-thiazolidin-4-one le distingue des composés similaires. Ce groupe peut influencer la réactivité du composé et son interaction avec les cibles biologiques, ce qui peut améliorer sa bioactivité et son potentiel thérapeutique.
Propriétés
Formule moléculaire |
C21H11ClF3NO2S2 |
|---|---|
Poids moléculaire |
465.9 g/mol |
Nom IUPAC |
(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H11ClF3NO2S2/c22-13-7-5-12(6-8-13)17-10-9-14(28-17)11-18-19(27)26(20(29)30-18)16-4-2-1-3-15(16)21(23,24)25/h1-11H/b18-11+ |
Clé InChI |
ZVEVOAQYRNAPSM-WOJGMQOQSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/SC2=S |
SMILES canonique |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11672139.png)
![N-(2-ethoxyphenyl)-2-{[(3-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11672144.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11672158.png)
![(5Z)-5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672160.png)
![3-chloro-5-(furan-2-yl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672168.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672176.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11672181.png)
![N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11672187.png)

![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B11672205.png)
![(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione](/img/structure/B11672211.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672221.png)

